N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a 4-fluorophenyl group, a 4-methylpiperazine moiety, and a 4-methoxy-3-methylbenzenesulfonamide backbone. Sulfonamides are renowned for their antimicrobial, antitumor, and enzyme-inhibitory activities due to their ability to mimic the p-aminobenzoic acid (PABA) substrate in folate synthesis pathways . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 4-methylpiperazine moiety may improve solubility and receptor-binding interactions.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3S/c1-16-14-19(8-9-21(16)28-3)29(26,27)23-15-20(17-4-6-18(22)7-5-17)25-12-10-24(2)11-13-25/h4-9,14,20,23H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWOOXMWTARDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H28FN3O3S
- Molecular Weight : 397.53 g/mol
The biological activity of this compound primarily stems from its interaction with various molecular targets, including:
- Kinase Inhibition : The compound has been noted for its ability to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, it may act on the mTOR pathway, which is integral in regulating cell growth and metabolism .
- Inflammasome Modulation : Similar compounds have shown potential as inhibitors of the NLRP3 inflammasome, suggesting that this compound may also influence inflammatory responses by modulating IL-1β release .
Biological Activity Data
Recent studies have reported various biological activities associated with this compound. Below is a summarized table of findings related to its biological effects:
Case Studies and Research Findings
- Kinase Inhibition Studies :
- Inflammatory Response Modulation :
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound lies in its ability to inhibit specific kinases involved in cell signaling pathways. Research indicates that it may interact with the mTOR (mechanistic target of rapamycin) pathway, which is crucial for regulating cell growth and metabolism. Inhibition of this pathway can lead to reduced proliferation of cancer cells, making the compound a potential candidate for cancer therapy.
Anti-inflammatory Effects
The compound has shown promise as an inhibitor of the NLRP3 inflammasome, which plays a key role in inflammatory responses. By modulating the release of interleukin-1β (IL-1β), it may help in treating conditions characterized by chronic inflammation, such as autoimmune diseases.
Case Studies and Research Findings
Recent studies have provided insights into the biological effects and mechanisms of action of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide:
Kinase Inhibition Studies
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited mTOR activity, leading to decreased viability in various cancer cell lines .
Inflammatory Response Modulation
- Research published in Nature Communications highlighted the compound's ability to reduce IL-1β levels in macrophages, suggesting its potential use in therapies targeting inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy and selectivity of this compound. Modifications to the piperazine and sulfonamide groups can significantly influence its biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Piperazine Substituents | Altered binding affinity to target kinases |
| Sulfonamide Variants | Enhanced solubility and bioavailability |
Comparison with Similar Compounds
Piperazine-Containing Sulfonamides
Piperazine derivatives are common in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding. Key comparisons include:
Analysis: The target compound’s 4-methylpiperazine lacks aromatic substitution (cf. 4-nitrophenyl in 3d), which may reduce steric hindrance and improve binding to flat receptor sites.
Fluorophenyl-Containing Sulfonamides
Fluorine substitution is a key strategy for optimizing pharmacokinetics. Notable examples:
Analysis :
The target compound lacks the heterocyclic cores (e.g., pyrazolo[3,4-d]pyrimidin) seen in and , which are critical for kinase inhibition. However, its 4-fluorophenyl group (vs. 3-fluorophenyl in ) may offer better π-π stacking in hydrophobic binding pockets .
Methoxy-Substituted Sulfonamides
Methoxy groups modulate electronic and steric properties:
The absence of reactive groups (e.g., nitrile in ) may improve safety profiles .
Heterocyclic Fused Sulfonamides
Compounds with fused heterocycles often target enzymes or DNA:
Analysis: Unlike sulfathiazole (), the target compound’s piperazine and fluorophenyl groups may shift its activity from antibacterial to CNS or anticancer applications. The lack of a quinoline core () suggests different mechanistic pathways .
Q & A
Basic: What are the critical considerations for optimizing the synthesis of this sulfonamide derivative?
Methodological Answer:
Synthesis optimization should focus on reaction conditions and coupling agents. For example, carbodiimide-based coupling reagents (e.g., DCC/HOBt) are effective for amide bond formation between sulfonamide intermediates and aryl/heterocyclic moieties . Temperature control (e.g., maintaining –50°C during coupling) minimizes side reactions and improves yield . Purification via column chromatography or recrystallization is essential to isolate the target compound from byproducts like unreacted 4-chloroaniline or residual coupling agents.
Basic: Which spectroscopic techniques are most reliable for structural elucidation?
Methodological Answer:
- NMR : Use - and -NMR to confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and methylpiperazine (δ ~2.3–3.5 ppm for CH/CH) .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and detects fragmentation patterns, such as cleavage at the sulfonamide bond .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents (e.g., methoxy vs. methyl groups) .
Advanced: How does the 4-fluorophenyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
The 4-fluorophenyl group enhances lipophilicity (logP ~2.8–3.2), improving membrane permeability. However, its electron-withdrawing effect may reduce metabolic stability in cytochrome P450-rich tissues. Comparative studies with non-fluorinated analogs (e.g., replacing F with H or CH) using in vitro microsomal assays can quantify metabolic half-life differences . Molecular dynamics simulations further predict binding affinity to plasma proteins like albumin .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, discrepancies in IC values may arise from variations in ATP levels during cytotoxicity assays .
- Structural Validation : Re-examine compound purity (≥95% by HPLC) and confirm stereochemical integrity via chiral chromatography or circular dichroism .
- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize results to solvent-only baselines .
Advanced: What computational strategies are effective for predicting SAR (Structure-Activity Relationships)?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The methylpiperazine moiety often engages in hydrogen bonding with Asp/Glu residues in active sites .
- QSAR Modeling : Generate descriptors (e.g., polar surface area, topological torsion) to correlate substituent effects (e.g., methoxy vs. ethoxy) with activity trends .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon fluorophenyl substitution using molecular dynamics .
Basic: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies at pH 1–8 (simulating GI tract to bloodstream). Monitor sulfonamide bond hydrolysis via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for sulfonamides) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track degradation products with LC-MS .
Advanced: What strategies mitigate off-target effects in in vivo studies?
Methodological Answer:
- Isoform Selectivity Screening : Test against related enzymes (e.g., PDE4 vs. PDE5) to identify cross-reactivity .
- Metabolite Profiling : Identify major metabolites (e.g., demethylated piperazine) using hepatocyte models and assess their activity .
- Dose Escalation : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to establish a therapeutic window that minimizes off-target binding .
Basic: What are the best practices for validating purity and identity?
Methodological Answer:
- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to achieve baseline separation of impurities .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
- Melting Point : Compare observed mp (e.g., 180–185°C) to literature values; deviations >2°C suggest impurities .
Advanced: How to design analogs to improve blood-brain barrier (BBB) penetration?
Methodological Answer:
- Lipinski’s Rule Compliance : Ensure molecular weight <500 Da and logP ~2–5. Introduce halogenated groups (e.g., 4-F) to enhance passive diffusion .
- P-gp Efflux Assays : Test analogs in MDCK-MDR1 cells to identify substrates of P-glycoprotein, which reduces CNS availability .
- Prodrug Strategies : Mask polar groups (e.g., sulfonamide) with ester linkages, which hydrolyze in vivo .
Advanced: How to address solubility challenges in formulation?
Methodological Answer:
- Co-Solvent Systems : Use PEG 400 or cyclodextrins to enhance aqueous solubility without precipitation .
- Salt Formation : React with HCl or sodium bicarbonate to generate ionizable sulfonamide salts .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (size <200 nm) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
